
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 39945-51-2) is a carbamate-protected piperidine derivative featuring a hydroxymethyl group at the 3-position of the piperidine ring. This compound is widely used in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, including antiviral agents and enzyme inhibitors. Its synthesis involves reacting 3-(hydroxymethyl)piperidine with benzyl chloroformate in the presence of triethylamine, yielding the protected piperidine scaffold . The compound exhibits a molecular formula of C14H19NO3, a molecular weight of 249.31 g/mol, and a primary alcohol functional group (-CH2OH) that enables further derivatization .
Preparation Methods
Ring-Closure Synthesis from 5-Chloro-2-Hydroxyl Amylamine Hydrochloride
Reaction Mechanism and Conditions
A prominent method involves the ring-closure of 5-chloro-2-hydroxyl amylamine hydrochloride (III) under alkaline conditions. The process begins with dissolving 20.0 g of the starting material in 50 mL of water, followed by the dropwise addition of a sodium hydroxide solution (20.4 g in 20 mL water) at 10–15°C. After 2 hours of stirring at 15°C, the mixture is heated to 40–50°C for 4 hours to complete the cyclization, yielding 3-hydroxypiperidine .
Subsequent protection of the amine group is achieved using benzyl chloroformate (20.0 g) in dichloromethane (80 mL) and water (20 mL) under ambient conditions. The reaction mixture is purified via column chromatography (silica gel, hexanes/EtOAc gradient), yielding N-benzyloxycarbonyl-3-hydroxypiperidine with an 81% yield .
Key Data:
Parameter | Value |
---|---|
Starting Material | 5-Chloro-2-hydroxyl amylamine hydrochloride |
Alkaline Agent | Sodium hydroxide (20.4 g) |
Reaction Temperature | 15°C (initial), 40–50°C (final) |
Protecting Reagent | Benzyl chloroformate (20.0 g) |
Solvent System | Dichloromethane/Water |
Yield | 81% |
Catalytic Hydrogenation of N-Benzyl-3-Hydroxy Pyridinium Salts
Quaternary Ammonium Salt Formation
An alternative route starts with 3-hydroxypyridine, which reacts with benzyl chloride in toluene to form N-benzyl-3-hydroxy pyridinium chloride . This intermediate is subjected to catalytic hydrogenation (3–5 atm H₂) using a nickel-based catalyst, resulting in N-benzyl-3-hydroxypiperidine .
Carbamate Protection and Functionalization
The amine group is protected with benzyl chloroformate under conditions similar to Section 1.1, followed by hydroxymethylation via formylation and reduction. This method emphasizes cost-effective catalysts but requires stringent control over hydrogen pressure to avoid over-reduction .
Key Data:
Parameter | Value |
---|---|
Catalyst | Nickel-based |
Hydrogen Pressure | 3–5 atm |
Solvent | Toluene |
Yield (Post-Hydrogenation) | Not reported |
Cross-Electrophile Coupling for Direct Hydroxymethylation
Palladium-Catalyzed Coupling
A advanced synthetic approach involves cross-electrophile coupling between benzyl-protected piperidine intermediates and brominated hydroxymethyl precursors. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with a brominated substrate in tetrahydrofuran (THF) using palladium catalysts (e.g., Pd(PPh₃)₄) and triethylamine as a base. This one-step method achieves direct incorporation of the hydroxymethyl group, bypassing multi-step oxidation-reduction sequences.
Key Data:
Parameter | Value |
---|---|
Catalyst | Pd(PPh₃)₄ |
Solvent | THF |
Base | Triethylamine |
Reaction Time | 45–60 minutes |
Yield | ~65% (after purification) |
Comparative Analysis of Preparation Methods
Yield and Efficiency
-
Ring-Closure Method : Offers high yields (81%) but requires multiple steps for hydroxymethylation .
-
Catalytic Hydrogenation : Economical catalyst use but lacks reported yields for critical steps .
-
Cross-Electrophile Coupling : Streamlines synthesis but suffers from moderate yields due to side reactions.
Practical Considerations
-
Cost : Nickel catalysts (Method 2) are cheaper than palladium complexes (Method 3).
-
Scalability : Method 1 is more amenable to industrial scaling due to well-optimized conditions.
-
Purity : Method 3 requires rigorous chromatography, increasing operational complexity.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Recent advancements propose continuous flow systems for the ring-closure step (Method 1), enhancing reaction control and reducing batch variability. Automated temperature and pH modulation improve cyclization efficiency, achieving yields >85% in pilot studies .
Green Chemistry Approaches
Solvent-free reactions and biocatalytic methods are under exploration to replace dichloromethane and chromium-based oxidants. For instance, lipase-mediated protection of the amine group reduces toxic waste generation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Benzyl 3-(carboxymethyl)piperidine-1-carboxylate.
Reduction: Benzyl 3-(hydroxymethyl)piperidine-1-methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate has a molecular formula of and a molecular weight of approximately 249.31 g/mol. The compound features a piperidine ring, a hydroxymethyl group, and an ester functionality, which contribute to its chemical reactivity and biological activity .
Medicinal Chemistry Applications
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that can lead to the development of drugs targeting neurological disorders. Research indicates that this compound may function as an enzyme inhibitor or receptor modulator, particularly relevant in the context of central nervous system (CNS) therapies .
Potential Biological Activities
Studies show that this compound exhibits promising biological activities. It has been investigated for its potential roles as:
- Enzyme Inhibitor : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like neuropathic pain and other neurological disorders .
- Receptor Modulator : Its interaction with various receptors suggests potential applications in managing diseases linked to receptor dysfunctions .
Organic Synthesis Applications
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, including oxidation and reduction processes, makes it a versatile component in synthetic pathways .
Synthesis Techniques
The synthesis of this compound typically involves several steps, including:
- Starting Materials : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Reactions : The compound can undergo substitution reactions facilitated by halogenating agents, allowing for diverse derivatives to be synthesized .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring provides a scaffold that can bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Table 2: Stability and Hazard Comparison
*Note: Physical state varies by synthetic conditions (e.g., solvent removal in yields solids, while other methods produce oils).
Biological Activity
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in medicinal chemistry, particularly targeting neurological disorders and metabolic diseases. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- CAS Number : 39945-51-2
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with methyl acrylate, followed by cyclization in the presence of sodium methoxide. This method allows for the formation of the desired piperidine structure, which is crucial for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. While the precise targets are still under investigation, its structural features suggest potential roles in enzyme inhibition and receptor modulation. The hydroxymethyl group may facilitate hydrogen bonding, enhancing binding affinity to biological targets .
Enzyme Inhibition
Research indicates that piperidine derivatives, including this compound, can inhibit various enzymes. For example:
- Fatty Acid Amide Hydrolase (FAAH) : Piperidine derivatives have been shown to modulate endocannabinoid levels by inhibiting FAAH, potentially affecting pain and inflammation pathways .
- Cholinesterases : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating neurodegenerative diseases like Alzheimer's .
Therapeutic Applications
This compound has been studied for its potential therapeutic effects in:
- Neurological Disorders : Its ability to inhibit cholinesterases suggests a role in enhancing cholinergic neurotransmission, which could benefit conditions such as Alzheimer's disease .
- Cancer Therapy : Similar compounds have shown anticancer properties through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have revealed that piperidine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound have been tested against hypopharyngeal tumor cells, showing promising results in apoptosis induction compared to standard treatments like bleomycin .
- Structure–Activity Relationship (SAR) : SAR studies highlight that modifications in the piperidine ring and substitutions on the benzyl group significantly influence biological activity. Enhanced lipophilicity from these modifications can improve cellular uptake and target interaction .
Safety Profile
While this compound shows promise in various applications, safety assessments indicate potential skin and eye irritation upon exposure. Ongoing research aims to elucidate its full safety profile and therapeutic window .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, and what reagents/conditions are critical for its preparation?
- Methodological Answer : The compound is typically synthesized via functionalization of the piperidine ring. Common methods include:
- Oxidation/Reduction : Use potassium permanganate (KMnO₄) in acidic media for oxidation or sodium borohydride (NaBH₄) for reduction of intermediates .
- Coupling Reactions : Cross-electrophile coupling using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with brominated pyridines under palladium catalysis (e.g., General Procedure B), yielding 63–61% isolated products .
- Protection/Deprotection : Employ benzyl (Cbz) groups to protect amines during multi-step syntheses, followed by hydrogenolysis for deprotection .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Respiratory protection is advised if vapor/mist forms .
- Storage : Store in tightly sealed containers under dry, ventilated conditions, away from ignition sources. Electrostatic discharge prevention measures (e.g., grounding) are critical .
- Spill Management : Contain spills with inert absorbents (e.g., sand), avoid water to prevent toxic fumes, and dispose of waste via licensed facilities .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.39–7.23 ppm for aromatic protons, δ 5.16 ppm for benzyloxy groups) confirm regiochemistry and purity .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS validates molecular weight (e.g., experimental [M+H]⁺ = 341.1855 vs. calculated 341.1860) .
- Chromatography : HPLC or GC-MS monitors reaction progress and purity, particularly for intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Tuning : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos, BINAP) to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like KI accelerate oxidative addition in aryl bromide couplings .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions, as seen in pyridylmethyl-piperidine syntheses .
Q. What strategies address contradictions in toxicity data or gaps in toxicological profiles?
- Methodological Answer :
- In Silico Modeling : Use tools like ADMET Predictor™ or ProTox-II to estimate acute toxicity (LD₅₀) and prioritize in vitro testing .
- Alternative Assays : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity when mammalian data are unavailable .
- Threshold of Toxicological Concern (TTC) : Apply TTC thresholds (e.g., 1.5 µg/day for genotoxicants) to guide safe handling limits in absence of empirical data .
Q. How is this compound utilized in medicinal chemistry for target validation or drug discovery?
- Methodological Answer :
- Scaffold Functionalization : Introduce substituents (e.g., fluorinated groups, heterocycles) to enhance binding to enzymes like kinases or GPCRs .
- Prodrug Design : The hydroxymethyl group facilitates esterase-sensitive prodrug formulations, improving bioavailability in preclinical models .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-aminomethyl or 4-oxo derivatives) to map pharmacophore requirements .
Q. What computational methods predict the compound’s reactivity or stability under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation pathways (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMSO) to assess aggregation tendencies or degradation kinetics .
- QSPR Models : Quantitative structure-property relationships correlate logP or pKa with stability in buffered solutions .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points, solubility)?
- Methodological Answer :
- Reproducibility Checks : Validate data using standardized methods (e.g., USP <921> for melting points) .
- Meta-Analysis : Compare datasets from peer-reviewed journals vs. SDS (e.g., boiling point variations: 167°C in TCI SDS vs. 173°C in independent studies) .
- Experimental Replication : Repeat measurements under controlled humidity/temperature to identify environmental artifacts .
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380200 | |
Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39945-51-2 | |
Record name | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39945-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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